molecular formula C10H11N3 B14139355 2-(2,4-dimethyl-1H-pyrrol-1-yl)pyrimidine

2-(2,4-dimethyl-1H-pyrrol-1-yl)pyrimidine

Cat. No.: B14139355
M. Wt: 173.21 g/mol
InChI Key: JTIDYUYKMUQDOT-UHFFFAOYSA-N
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Description

2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylpyrrole with a pyrimidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,4-Dimethylpyrrole
  • 2,4-Dimethylpyrimidine
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidine

Comparison: 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to the combination of pyrrole and pyrimidine rings, which imparts distinct chemical properties. Compared to 2,4-dimethylpyrrole, it has enhanced stability and reactivity due to the presence of the pyrimidine ring. Similarly, it differs from 2,4-dimethylpyrimidine by having additional functional groups that can participate in various chemical reactions .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(2,4-dimethylpyrrol-1-yl)pyrimidine

InChI

InChI=1S/C10H11N3/c1-8-6-9(2)13(7-8)10-11-4-3-5-12-10/h3-7H,1-2H3

InChI Key

JTIDYUYKMUQDOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C2=NC=CC=N2)C

Origin of Product

United States

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